1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, leading to diverse therapeutic effects .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . This can result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability . For instance, a compound that is highly soluble in water and other polar solvents may be more readily absorbed and distributed in the body .
Result of Action
The effects can be diverse, depending on the specific targets and pathways that the compound interacts with . These effects can range from changes in cellular signaling and gene expression to alterations in cellular metabolism and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical pathways .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies could investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid in animal models have not been reported yet. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid under specific conditions. One common method includes:
Condensation Reaction: The aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with the amine group of piperidine-4-carboxylic acid in the presence of a suitable catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the piperidine ring.
Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the pyrazole moiety.
1-[(1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid: Similar but without the methyl group on the pyrazole ring.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZEMSHMFHESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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